

Alternative synthetic routes to 3-alkynylpyridines without Sonogashira coupling

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Compound of Interest

Compound Name: 3-(Trimethylsilylethynyl)pyridine

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Direct C-H Alkynylation: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The direct alkynylation of the pyridine C-H bond at the 3-position is a highly desirable but challenging transformation.

Nickel-Catalyzed C3-H Alkynylation

Recent advancements have demonstrated the potential of nickel catalysis to achieve selective C3-alkenylation of pyridines, a strategy that can be conceptually extended to alkynylation.^{[1][2]} The key to overcoming the intrinsic preference for C2/C4 functionalization lies in the design of specialized ligands that can direct the catalyst to the desired position.

A bifunctional N-heterocyclic carbene (NHC) ligand, for instance, can incorporate a Lewis acidic moiety (e.g., aluminum) that coordinates to the pyridine nitrogen. This coordination orients the pyridine ring in a way that facilitates the nickel-catalyzed C-H activation and subsequent coupling with an alkyne at the C3 position.^[1] While this method has been primarily demonstrated for alkenylation, its adaptation for alkynylation represents a promising frontier.

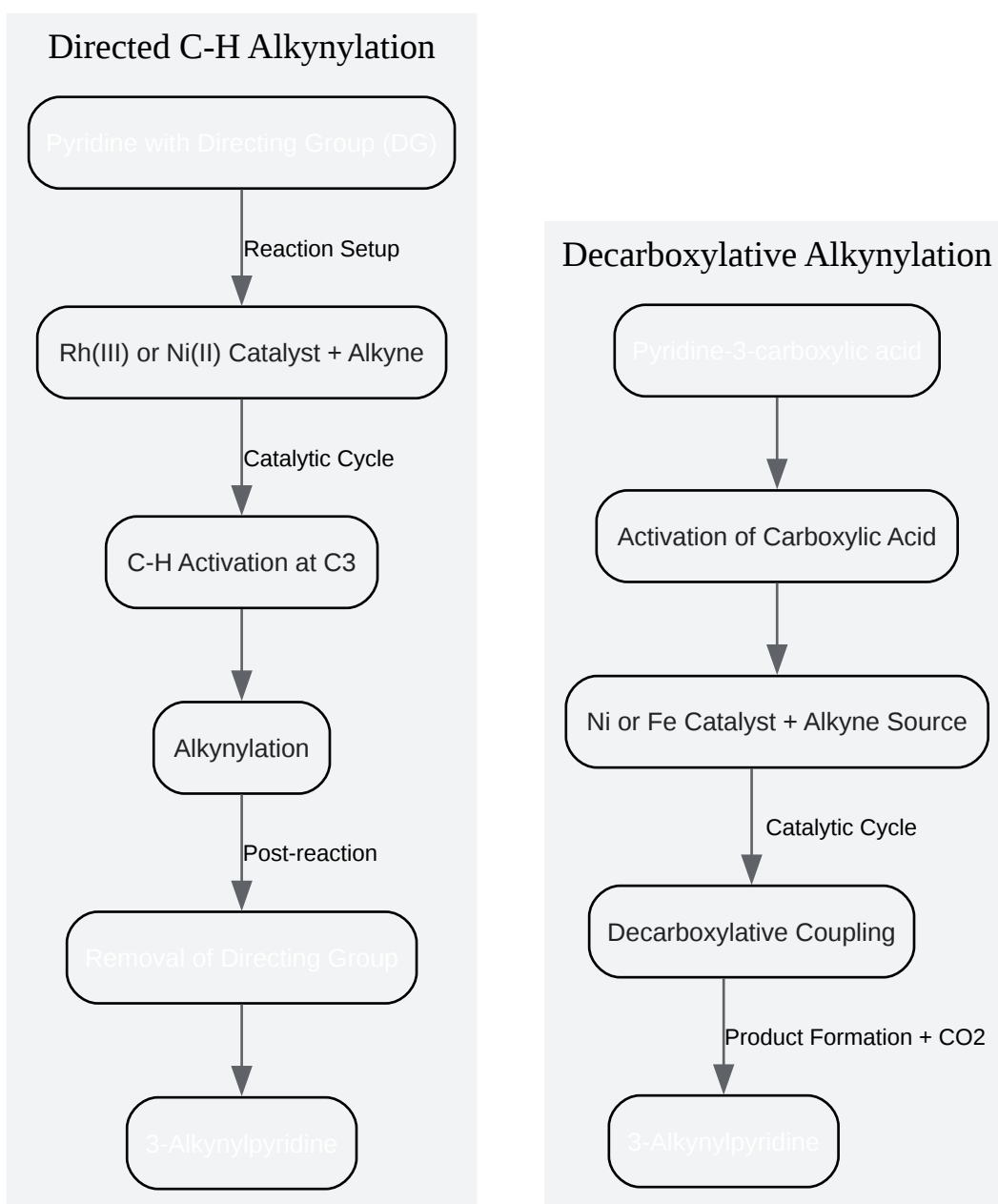
Experimental Protocol: Nickel-Catalyzed C3-H Alkenylation of Pyridine (Conceptual Adaptation for Alkynylation)

- **Reaction Setup:** To an oven-dried vial is added $\text{Ni}(\text{cod})_2$ (5 mol%), the bifunctional NHC ligand (10 mol%), and the pyridine substrate (1.0 equiv). The vial is sealed and brought into a glovebox.
- **Reagent Addition:** A solution of the alkyne (1.2 equiv) and a Lewis acid co-catalyst (e.g., AlMe_3) in an anhydrous solvent (e.g., toluene) is added.
- **Reaction Conditions:** The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 h).
- **Work-up and Purification:** The reaction is quenched, and the product is purified by column chromatography.

Rhodium(III)-Catalyzed C-H Alkynylation

Rhodium(III) catalysis has also shown promise for the C-H functionalization of pyridines.^{[3][4]} By employing a directing group on the pyridine ring, the rhodium catalyst can be guided to a specific C-H bond for activation and subsequent reaction with an alkyne. While many examples focus on C2 or C4 functionalization, careful selection of the directing group and reaction conditions can favor C3-alkynylation. This approach often requires a subsequent step to remove the directing group.

Diagram: General Workflow for Directed C-H Alkynylation



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